molecular formula C8H13N3O B13304567 N-cyclopropyl-3-propyl-1,2,4-oxadiazol-5-amine

N-cyclopropyl-3-propyl-1,2,4-oxadiazol-5-amine

Cat. No.: B13304567
M. Wt: 167.21 g/mol
InChI Key: GPTJWWVYKJSOHD-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-propyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound that contains a five-membered ring with one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-propyl-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropylamine with propyl isocyanate, followed by cyclization with an appropriate oxidizing agent . The reaction conditions often involve the use of solvents like dichloromethane (DCM) and temperatures ranging from 0°C to 30°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-propyl-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted oxadiazoles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-propyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-3-propyl-1,2,4-oxadiazol-5-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

N-cyclopropyl-3-propyl-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C8H13N3O/c1-2-3-7-10-8(12-11-7)9-6-4-5-6/h6H,2-5H2,1H3,(H,9,10,11)

InChI Key

GPTJWWVYKJSOHD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NOC(=N1)NC2CC2

Origin of Product

United States

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